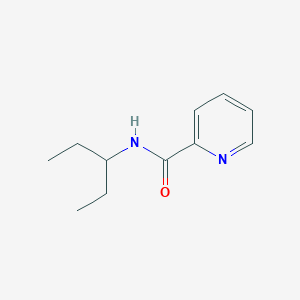

N-(pentan-3-yl)picolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-pentan-3-ylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H16N2O/c1-3-9(4-2)13-11(14)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

WWMKGAKZPDDVQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Pathways to N-(pentan-3-yl)picolinamide

The primary and most direct method for synthesizing this compound involves the formation of an amide bond between picolinic acid and pentan-3-amine. This transformation can be achieved through several standard peptide coupling protocols. One common approach involves activating the carboxylic acid group of picolinic acid with a coupling agent. For instance, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the reaction with the amine. researchgate.net

Alternatively, picolinic acid can be converted into a more reactive acyl chloride derivative, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting picolinoyl chloride is then reacted with pentan-3-amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or N-methylmorpholine to neutralize the hydrochloric acid byproduct. orgsyn.org A specific example involves the dropwise addition of iso-butylchloroformate to a solution of picolinic acid and N-methylmorpholine to form a mixed anhydride (B1165640), which then reacts with the desired amine. orgsyn.org

Alkylation Strategies for N-Substitution

While the term "N-substitution" might imply the direct alkylation of a pre-existing picolinamide (B142947), this route is generally not favored for preparing N-alkylated amides due to the low nucleophilicity of the amide nitrogen. The more practical and widely adopted strategy is the acylation of a pre-synthesized secondary amine. In the context of this compound, this involves the synthesis of pentan-3-amine first, followed by its acylation with picolinic acid or its activated derivative as described above.

The synthesis of the amine precursor itself can be accomplished through various methods, including the reductive amination of a ketone. organic-chemistry.org For example, pentan-3-one can be reacted with ammonia (B1221849) under reductive conditions to yield pentan-3-amine. This subsequent acylation ensures a high-yielding and unambiguous pathway to the target N-substituted picolinamide.

Picolinamide Auxiliary-Directed Synthetic Approaches

The picolinamide group is a powerful bidentate directing group, a concept elegantly demonstrated by Daugulis and others. nih.gov It coordinates to a metal catalyst through both the pyridine (B92270) nitrogen and the amide oxygen, positioning the catalyst in proximity to specific C-H bonds on the N-alkyl substituent. This directed approach allows for the regioselective functionalization of otherwise unactivated C-H bonds, a significant challenge in organic synthesis. nih.govnih.gov In this compound, this enables reactions at the γ- and β-C(sp³)–H bonds of the pentyl group.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium catalysis is extensively used for picolinamide-directed C-H functionalization. d-nb.info This methodology allows for the conversion of C-H bonds on the N-alkyl group into new C-C, C-O, and C-halogen bonds. For this compound, this would allow for the selective functionalization of the pentyl chain.

Key transformations include:

Arylation : Unactivated γ-C(sp³)–H bonds can be arylated using aryl iodides as coupling partners, typically with Pd(OAc)₂ as the catalyst. nih.govd-nb.info This provides a direct method to introduce aryl groups onto the aliphatic chain.

Alkylation : The alkylation of unactivated C(sp³)–H bonds can be achieved using alkyl iodides. nih.govacs.org This reaction expands the carbon framework of the amine substrate.

Acetoxylation : The introduction of an acetoxy group at the γ-position of alkylamines is possible using PhI(OAc)₂ as both the oxidant and the acetate (B1210297) source, catalyzed by Pd(OAc)₂. researchgate.net

Table 1: Palladium-Catalyzed C-H Functionalization Directed by Picolinamide Auxiliary

| Transformation | Reagents & Conditions | Target Bond | Reference |

|---|---|---|---|

| Arylation | Pd(OAc)₂, Ar-I, Base (e.g., Cs₂CO₃) | γ-C(sp³)–H | nih.govd-nb.info |

| Alkylation | Pd(OAc)₂, Alkyl-I, Ag₂CO₃ | γ-C(sp³)–H | nih.govacs.org |

| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | γ-C(sp³)–H | researchgate.net |

C-H/N-H Coupling Reactions

Intramolecular C-H/N-H coupling provides a direct route to synthesize nitrogen-containing heterocycles. nih.gov Using a palladium catalyst and an oxidant like PhI(OAc)₂, the picolinamide auxiliary can direct the amination of a C-H bond within the same molecule. nih.gov This method is effective for forming five- and six-membered rings through the cyclization of sp², benzylic sp³, and aliphatic sp³ C-H bonds. nih.gov For a derivative of this compound, this could theoretically be used to construct substituted pyrrolidine (B122466) rings, provided a suitable C-H bond is accessible for the intramolecular cyclization. nih.gov

Cobalt-Catalyzed Dehydrogenative Amination of sp³ Carbons

Beyond palladium, cobalt catalysts have emerged as a cost-effective alternative for C-H functionalization. nih.gov Cobalt-catalyzed site-selective dehydrogenative cyclization of aliphatic amides has been reported, utilizing a bidentate directing group like picolinamide. nih.gov This process facilitates the intramolecular amination of unactivated sp³ carbons to produce β- or γ-lactams with high stereoselectivity. nih.gov The methodology has also been extended to intermolecular dehydrogenative amination, representing a direct approach to forming C-N bonds by coupling C-H bonds with an external amine source. nih.govrecercat.cat

General Strategies for Picolinamide Derivative Synthesis

The synthesis of picolinamide derivatives is versatile, allowing for the incorporation of a wide array of amine substrates. The choice of synthetic route often depends on the scale and the specific functionalities of the starting materials. The most common strategies involve the coupling of picolinic acid with a primary or secondary amine.

Table 2: General Synthetic Routes to Picolinamide Derivatives

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Acid Chloride | Picolinic Acid, SOCl₂, Amine, Base | Two steps: 1) Formation of acid chloride. 2) Reaction with amine. | mdpi.comorgsyn.org |

| Peptide Coupling | Picolinic Acid, Amine, Coupling Agents (e.g., DCC, HOBt) | One-pot reaction in a suitable solvent like toluene (B28343) or DCM. | researchgate.net |

| Nucleophilic Substitution | 4-Chloro-N-methylpicolinamide, Amine | High-temperature reaction, sometimes without solvent. | mdpi.com |

These methods provide robust and flexible access to a library of picolinamide compounds, which can then be used in further synthetic applications, such as the auxiliary-directed reactions detailed above. The picolinamide auxiliary itself can often be removed under reductive or hydrolytic conditions after it has served its directing purpose. nih.govresearchgate.net

Condensation and Cyclization Reactions

The primary method for synthesizing this compound is through a condensation reaction. This typically involves the coupling of a carboxylic acid (picolinic acid) and an amine (pentan-3-amine). To facilitate this reaction, the carboxylic acid is often activated. One common method involves the formation of a mixed anhydride using a reagent like iso-butylchloroformate in the presence of a base such as N-methylmorpholine. This is followed by the addition of the amine to form the amide bond. orgsyn.org

A general procedure for such a condensation can be outlined as follows:

Picolinic acid is dissolved in a suitable solvent, such as dichloromethane. orgsyn.org

A base, for example, N-methylmorpholine, is added to the solution. orgsyn.org

The mixture is cooled, and an activating agent like iso-butylchloroformate is added to form the reactive intermediate. orgsyn.org

Pentan-3-amine is then introduced to the reaction mixture, leading to the formation of this compound. orgsyn.org

The picolinamide functional group can also act as a directing group in palladium-catalyzed intramolecular C-H/N-H coupling reactions, leading to the formation of five- or six-membered heterocycles. nih.gov While this compound itself may not be the primary substrate for such cyclizations due to the nature of the pentyl group, related picolinamide derivatives undergo these transformations effectively. These reactions typically employ an oxidant like iodo-benzene diacetate (PhI(OAc)2) in a solvent such as toluene at elevated temperatures. nih.gov

The conditions for such cyclization reactions are detailed in the table below, showcasing the versatility of the picolinamide group in directing C-H amination.

| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| t-Octylamine picolinamide | Pd(OAc)2 | PhI(OAc)2 | Toluene | 80 | Pyrrolidine derivative | Good |

| 3,3-Dimethylbutylamine derivative | Pd(OAc)2 | PhI(OAc)2 | Toluene/Acetonitrile | 80 | Pyrrolidine derivative | Moderate |

| Leucine picolinamide | Pd(OAc)2 | PhI(OAc)2 | Toluene/Acetonitrile | 100 | Cyclized product | Fair |

| 4-Methyl-2-aminopentane picolinamide | Pd(OAc)2 | PhI(OAc)2 | Toluene | 120 | Cyclized product | 59 |

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure this compound requires the use of stereoselective synthetic methods. Since the chirality of this specific compound resides in the pentan-3-yl moiety, the key step is the use of an enantiomerically pure pentan-3-amine or the stereoselective introduction of the amine group.

One approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For instance, the asymmetric synthesis of related amino alcohols, which are precursors to amines, can be achieved through highly diastereoselective rhodium-catalyzed 1,3-dipolar cycloadditions. diva-portal.org This methodology can yield syn-α-hydroxy-β-amino esters with high diastereoselectivity, which can then be converted to the desired chiral amine. diva-portal.org

Another strategy involves the catalytic asymmetric hydrogenation of a suitable precursor. For example, a chiral DM-SEGPHOS-Ru(II) complex has been used for the asymmetric hydrogenation of a β-keto amide to afford a β-hydroxy amide with high diastereomeric and enantiomeric excess. nih.gov This hydroxy amide can then be further manipulated to produce the chiral amine with the desired stereochemistry. A subsequent S_N2 substitution reaction with an amine can proceed with inversion of configuration, allowing for precise control of the stereocenter. nih.gov

The development of stereoselective processes often relies on the reactivity of metal enolates and their application in the synthesis of biologically active compounds. ub.edu These methods aim to construct carbon-carbon and carbon-heteroatom bonds in an asymmetric fashion, which is crucial for the synthesis of chiral molecules like (R)- or (S)-N-(pentan-3-yl)picolinamide. ub.edu

The table below summarizes key transformations that are instrumental in stereoselective synthesis applicable to chiral amines and their derivatives.

| Transformation | Catalyst/Reagent | Key Feature | Outcome |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Rh(II) carboxylates | Reaction of carbonyl ylides with chiral α-methylbenzyl imines | Enantiomerically pure syn-α-hydroxy-β-amino esters |

| Catalytic Asymmetric Hydrogenation | chiral DM-SEGPHOS-Ru(II) complex | Hydrogenation of a β-keto amide | β-hydroxy amide with high de (>98%) and ee (>99%) |

| S_N2 Substitution | - | Reaction with an amine on a chiral substrate | Inversion of configuration at the chiral center |

Advanced Spectroscopic and Structural Characterization for Research Elucidation

Application of Advanced Spectroscopic Techniques

Spectroscopic analysis is indispensable for confirming the identity and purity of N-(pentan-3-yl)picolinamide and for elucidating its electronic and vibrational properties. A multi-technique approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offers complementary data for a full structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. In ¹H and ¹³C NMR spectra of this compound, each unique proton and carbon atom produces a distinct signal, with its chemical shift (δ) providing information about its local electronic environment. weebly.com

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the pentan-3-yl group. The pyridine protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (CH) on the pentyl group, being adjacent to the electron-withdrawing amide nitrogen, would appear at a higher chemical shift than the methylene (B1212753) (CH₂) and methyl (CH₃) protons. The amide proton (N-H) would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would reveal signals for all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide is characteristically found far downfield (δ 160-170 ppm). The sp²-hybridized carbons of the pyridine ring would appear in the δ 120-150 ppm range, while the sp³-hybridized carbons of the pentyl group would be found in the upfield region (δ 10-50 ppm). weebly.commasterorganicchemistry.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |

| Pyridine Ring | C2-C =O | - | ~164 |

| CH -3 | 7.8-8.0 | ~126 | |

| CH -4 | 7.4-7.6 | ~137 | |

| CH -5 | 7.9-8.1 | ~122 | |

| CH -6 | 8.4-8.6 | ~148 | |

| Amide | N-H | 8.0-8.5 (broad) | - |

| Pentan-3-yl | N-CH | 4.0-4.2 | ~50 |

| CH₂ | 1.5-1.7 | ~28 | |

| CH₃ | 0.8-1.0 | ~10 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to the structure. libretexts.org For this compound (C₁₁H₁₆N₂O), the molecular ion peak [M]⁺• would be expected at m/z 192. Subsequent fragmentation would likely occur at the weakest bonds, particularly adjacent to the amide and within the alkyl chain. libretexts.orglibretexts.org Key fragmentation pathways would include cleavage of the C-C bond alpha to the amide nitrogen, and cleavage on either side of the carbonyl group to form stable acylium ions. chemguide.co.uk

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 192 | Molecular Ion | [C₁₁H₁₆N₂O]⁺• |

| 163 | Loss of an ethyl radical (•CH₂CH₃) | [C₉H₁₁N₂O]⁺ |

| 121 | Picolinamide (B142947) fragment | [C₆H₅N₂O]⁺ |

| 106 | Pyridine carbonyl fragment (acylium ion) | [C₆H₄NO]⁺ |

| 78 | Pyridine radical cation | [C₅H₄N]⁺• |

| 57 | Pentyl cation | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups. pressbooks.pub The IR spectrum of this compound would be dominated by absorptions from the amide linkage and the pyridine ring. msu.edu A strong, sharp absorption band corresponding to the C=O stretch (Amide I band) is one of the most prominent features. masterorganicchemistry.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3350 - 3250 | Medium, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2970 - 2850 | Strong |

| Amide C=O | Stretch (Amide I) | 1680 - 1650 | Strong |

| Aromatic C=C, C=N | Stretch | 1600 - 1450 | Medium-Strong |

| Amide N-H | Bend (Amide II) | 1570 - 1515 | Medium |

X-ray Crystallography in Protein-Ligand Complex Analysis and Structural Resolution

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.gov For this compound, a single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. This includes the planarity of the pyridine ring and amide group, and the specific orientation of the flexible pentan-3-yl substituent.

This technique becomes particularly powerful in the context of drug discovery and chemical biology when used to analyze protein-ligand complexes. researchgate.netplos.org If this compound is bound to a target protein, co-crystallization allows for the resolution of the complex structure. rsc.org This structural data provides a detailed map of the binding site, showing the precise orientation of the ligand within the protein's pocket. acs.org It reveals critical intermolecular interactions, such as hydrogen bonds between the amide N-H or carbonyl oxygen and protein residues, and hydrophobic interactions involving the pyridine and pentyl groups. iucr.org Such insights are invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogues. hud.ac.uk

Illustrative Crystallographic Data Table for a Hypothetical this compound Crystal

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₆N₂O |

| Formula Weight | The mass of one mole of the compound. | 192.26 g/mol |

| Crystal System | The basic geometric classification of the crystal lattice. | Monoclinic |

| Space Group | The set of symmetry operations for the unit cell. | P2₁/n |

| Unit Cell Dimensions | The lengths of and angles between the unit cell axes. | a = 8.5 Å, b = 15.2 Å, c = 9.1 Å; β = 98.5° |

| Volume | The volume of one unit cell. | 1160 ų |

| Z | The number of molecules per unit cell. | 4 |

| Resolution | The level of detail obtained in the diffraction experiment. | 0.85 Å |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like N-(pentan-3-yl)picolinamide, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state. These calculations can also determine various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While DFT is a standard and powerful tool for the theoretical study of picolinamide (B142947) derivatives, specific published DFT data for this compound were not identified in a review of the available research. Such studies, were they to be performed, would provide fundamental insights into the molecule's intrinsic reactivity and stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a critical component of computational drug design, used to predict the preferred orientation of a ligand when bound to a target molecule. For the picolinamide class of compounds, including this compound, these simulations have been pivotal in identifying and validating their biological target.

Research has identified Sec14p, an essential phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the sole essential target for the antifungal activity of this chemical class. nih.govnih.gov Sec14p plays a vital role in maintaining the lipid composition of the trans-Golgi Network, which is crucial for protein transport and cell viability in fungi. nih.gov

To understand the mechanism of inhibition, the X-ray co-crystal structure of a representative picolinamide inhibitor (referred to as compound 2 in the study) complexed with Sec14p was determined. nih.govnih.gov This structural data provides a detailed model for how this compound and related compounds interact with the target. The simulations and crystallographic data show that the inhibitor binds within the hydrophobic lipid-binding pocket of Sec14p. nih.govmdpi.com This binding physically obstructs the protein's ability to bind and transfer lipids, thereby arresting its biological function.

The specific interactions between the picolinamide inhibitor and the Sec14p binding pocket were elucidated, providing a rationale for its inhibitory activity.

| Interacting Residue in Sec14p | Interaction Type | Role in Binding |

|---|---|---|

| Ser201 | Hydrogen Bond, Hydrophobic | Forms key interactions with the inhibitor. nih.gov |

| Tyr205 | Hydrophobic | Contributes to the hydrophobic enclosure of the ligand. nih.gov |

| Arg208 | Hydrophobic | Engages in hydrophobic interactions within the binding cavity. nih.gov |

| Met209 | Hydrophobic | Plays a role in interacting with multiple inhibitor chemotypes. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that encode structural, physical, or chemical properties of a molecule—to a specific activity, such as the half-maximal inhibitory concentration (IC50).

For antifungal agents, QSAR models are valuable for predicting the potency of new, untested compounds and for guiding the synthesis of more effective derivatives. mdpi.comresearchgate.net Studies on other picolinamide-based fungicides have successfully used QSAR to identify key molecular descriptors, such as solvation energy and certain packing parameters, that influence antifungal activity. nih.gov

However, a specific QSAR model explicitly detailing the structure-activity relationship for a series including this compound was not found in the reviewed literature. The development of such a model would be a logical step in optimizing the antifungal properties of this particular chemical scaffold.

Mechanistic Computational Investigations

Computational studies have been fundamental in elucidating the mechanism of action for the picolinamide class of antifungals. The primary mechanism, as revealed by molecular docking and X-ray crystallography, is the direct inhibition of the fungal lipid transfer protein Sec14p. nih.govnih.gov

The computational findings support a clear, structure-based mechanism:

Target Engagement : The picolinamide inhibitor, such as this compound, accesses the lipid-binding pocket of Sec14p. nih.gov

Cavity Occlusion : The inhibitor occupies the space normally reserved for the acyl chains of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho). mdpi.com

Functional Inhibition : By physically blocking the binding pocket, the inhibitor prevents the protein from performing its essential lipid exchange cycle. mdpi.comnih.gov This disruption of lipid metabolism and signaling is lethal to the fungal cell.

The high degree of conservation in the Sec14p lipid-binding pocket among different fungal species suggests that this mechanism could be effective against a broad spectrum of pathogenic fungi. nih.gov The computational models and structural data provide a robust framework for the rational design and optimization of new picolinamide-based antifungal agents. nih.govnih.gov

Biochemical Interactions and Research Applications

Enzyme Modulation and Inhibition Studies

The picolinamide (B142947) moiety is a versatile scaffold for the development of enzyme inhibitors, with derivatives showing activity against several important enzyme classes. tandfonline.comnih.govacs.org

Proteasome Inhibition Research

Based on available scientific literature, there is no specific research data indicating that N-(pentan-3-yl)picolinamide or its close derivatives have been investigated as proteasome inhibitors.

SARS-CoV 3CL Protease Inhibition Mechanisms

There is no publicly available research to suggest that this compound has been studied for its potential to inhibit the SARS-CoV 3CL protease.

Urease Inhibition Investigations

A review of current research literature does not show specific investigations into this compound as a urease inhibitor.

Tankyrase Inhibition and Pathway Modulation (e.g., WNT/β-catenin, Hippo signaling)

The picolinamide scaffold has been utilized in the design of complex molecules targeting tankyrases. For instance, compounds incorporating a picolinamide group, such as N-(trans-3-(4-(2-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)cyclobutyl)picolinamide, have been synthesized and investigated as tankyrase inhibitors. nih.gov Tankyrase inhibition is a significant area of research as it can modulate crucial signaling pathways like WNT/β-catenin and Hippo, which are often dysregulated in diseases such as cancer. nih.gov

Other Enzyme Binding and Inhibition Research

Research into various picolinamide derivatives has revealed inhibitory activity against several other enzymes.

Acetylcholinesterase (AChE) Inhibition: A series of picolinamide derivatives with a dimethylamine (B145610) side chain were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. tandfonline.comnih.govnih.gov The picolinamide derivatives were generally found to be more potent against AChE than structurally similar benzamide (B126) derivatives. tandfonline.comnih.govnih.gov One of the most active compounds, a picolinamide derivative designated 7a , showed a mixed-type inhibition against AChE and was able to bind to both the catalytic and peripheral sites of the enzyme. tandfonline.comnih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Picolinamides have been optimized as potent and selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome. nih.gov An optimized inhibitor, compound 24 in the study, demonstrated oral availability and was effective in reducing blood glucose and improving lipid profiles in a mouse model of obesity. nih.gov

Cytochrome bc1 Complex Inhibition: Picolinamide fungicides are known to target the Qi-site of the cytochrome bc1 complex, an essential enzyme in cellular respiration. acs.orgresearchgate.net Computational and biochemical studies on derivatives have explored their binding mode, indicating that the substituted aromatic rings are key pharmacophore fragments contributing to protein binding. acs.org

Aurora-B Kinase Inhibition: In the search for new antitumor agents, a series of N-methylpicolinamide-4-thiol derivatives were synthesized. mdpi.com One compound from this series, 6p , was found to be a selective inhibitor of Aurora-B kinase, an enzyme that plays a critical role in cell division. mdpi.com

Table 1: Enzyme Inhibition by Picolinamide Derivatives

| Compound Class/Derivative | Target Enzyme | Findings | Reference(s) |

|---|---|---|---|

| Picolinamide derivatives with dimethylamine side chain | Acetylcholinesterase (AChE) | Showed potent, mixed-type inhibition. Picolinamides were more active than benzamides. | tandfonline.comnih.govnih.gov |

| 6-substituted picolinamides | 11β-HSD1 | Optimized derivatives were potent, selective, and orally available inhibitors. | nih.gov |

| Picolinamide fungicides (e.g., UK-2A) | Cytochrome bc1 complex | Bind to the Qi-site, inhibiting enzyme function. | acs.orgresearchgate.net |

| N-methylpicolinamide-4-thiol derivatives | Aurora-B Kinase | Compound 6p was identified as a selective inhibitor with anti-proliferative activity. | mdpi.com |

Receptor Binding and Modulation Research

The picolinamide structure is also integral to compounds designed to bind and modulate various receptors and other critical proteins.

Cannabinoid Receptor 2 (CB2) Modulation: Patent literature discloses pyridine (B92270) derivatives, including complex picolinamides, that are designed as preferential agonists for the Cannabinoid Receptor 2 (CB2). google.com The CB2 receptor is a therapeutic target for conditions such as fibrosis and inflammatory diseases. google.com

HuR Protein Targeting: The RNA-binding protein HuR, which is involved in cancer and inflammation, has been targeted by N,N-arylalkyl-picolinamide derivatives. researchgate.netnih.gov These compounds were developed to modulate the stability of HuR-mRNA complexes, representing a novel therapeutic strategy that targets post-transcriptional processes. researchgate.netnih.gov

Androgen Receptor Degradation: Bifunctional compounds containing an imide-based moiety have been developed for the targeted degradation of the Androgen Receptor (AR), a key driver in prostate cancer. googleapis.com Patent applications describe complex molecules that link a picolinamide-containing AR ligand to an E3 ubiquitin ligase ligand, inducing the proteasomal degradation of the AR. googleapis.com

Table 2: Receptor/Protein Modulation by Picolinamide Derivatives

| Compound Class/Derivative | Target | Mode of Action | Potential Application | Reference(s) |

|---|---|---|---|---|

| Pyridine derivatives including picolinamides | Cannabinoid Receptor 2 (CB2) | Preferential Agonist | Fibrosis, Inflammation | google.com |

| N,N-arylalkyl-picolinamides | HuR (RNA-binding protein) | Modulation of HuR-mRNA complex stability | Cancer, Inflammation | researchgate.netnih.gov |

| Picolinamide-containing bifunctional compounds | Androgen Receptor (AR) | Targeted degradation via proteasomal pathway | Prostate Cancer | googleapis.com |

Metabotropic Glutamate (B1630785) Receptor Subtype 4 (mGlu4) Ligand Development

The metabotropic glutamate receptor subtype 4 (mGlu4) is a significant target in neuroscience research, particularly for potential treatments of neurological disorders like Parkinson's disease. nih.govresearchgate.net Activation of the mGlu4 receptor is believed to reduce neurotransmitter release, a mechanism implicated in the pathophysiology of such conditions. nih.gov

Research has focused on developing positive allosteric modulators (PAMs) for mGlu4. These molecules bind to a site on the receptor different from the endogenous ligand (glutamate), enhancing the receptor's response. nih.gov The N-phenylpicolinamide framework, to which this compound belongs, has been a key area of exploration for creating potent and selective mGlu4 PAMs. researchgate.netacs.orgacs.org

Structure-activity relationship (SAR) studies on N-phenylpicolinamide derivatives have led to the discovery of compounds with high affinity for mGlu4, often in the low nanomolar range. nih.govresearchgate.net For instance, modifications to the phenyl and picolinamide rings have been systematically explored to improve both binding affinity and metabolic stability. nih.gov One study highlighted that substituting a methoxy (B1213986) group with a methylthio group on the phenyl ring resulted in a 2.8-fold increase in affinity for mGlu4. researchgate.net The development of these ligands is also crucial for creating radiotracers for positron emission tomography (PET) imaging, which allows for the in vivo study of mGlu4 expression in the brain. researchgate.netsnmjournals.org

General Receptor Agonism and Antagonism Principles Applied to Picolinamide Derivatives

The picolinamide structure is a versatile scaffold that can be tailored to act as either an agonist (activator) or an antagonist (blocker) at various receptors beyond mGlu4. ontosight.ai The principles of agonism and antagonism for picolinamide derivatives are rooted in their ability to bind to specific receptors and either elicit a biological response or prevent the endogenous ligand from binding.

The interaction between a picolinamide derivative and its target receptor is governed by its three-dimensional structure and the distribution of its electronic charge. These factors determine the compound's binding affinity and intrinsic activity. The picolinamide moiety itself, consisting of a pyridine ring linked to a carboxamide group, provides a key structural element for these interactions. ontosight.ai

In the context of drug discovery, picolinamide derivatives have been investigated for their potential to modulate a range of biological targets. For example, they have been studied as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and various kinases, including VEGFR-2 and c-Met. nih.govnih.govbioworld.com The ability to systematically modify the picolinamide scaffold allows researchers to fine-tune the compound's properties to achieve the desired level of agonism or antagonism for a specific receptor or enzyme. This has led to the development of picolinamide-based compounds with potential applications in treating metabolic syndrome, cancer, and other diseases. nih.govnih.govbioworld.comgoogle.com

Metal Chelation and Coordination Chemistry in Biological Systems

The picolinamide structure is an effective chelating agent, capable of binding to various metal ions. This property is significant in biological systems where metal ions play crucial roles in numerous physiological and pathological processes. ontosight.aitandfonline.com

Complexation with Transition Metals (e.g., Palladium, Cobalt, Rhodium, Terbium, Aluminum)

Picolinamide and its derivatives form stable complexes with a variety of transition metals, including palladium(II), cobalt(II), and rhodium(III). tandfonline.comresearchgate.netnih.govwhiterose.ac.uk The coordination typically occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the amide group, forming a stable five-membered chelate ring. researchgate.netresearchgate.net

Palladium: Studies have shown that picolinamide-based ligands can form both 1:1 and 2:1 complexes with palladium(II) chloride. tandfonline.comresearchgate.net The specific coordination mode can be influenced by steric hindrance from the ligand's substituents. tandfonline.com These palladium complexes have been explored for their catalytic activity and potential as antimicrobial agents. bohrium.comnih.gov For instance, thiazolinyl-picolinamide based palladium(II) complexes have demonstrated the ability to inhibit virulence factors and biofilm formation in pathogenic bacteria. nih.gov

Cobalt: Picolinamide derivatives have been used to synthesize cobalt(II) complexes. researchgate.net The coordination of picolinamide to cobalt can influence the electronic and steric properties of the resulting complex, which is relevant for applications in catalysis and materials science. chim.it

While specific studies on the complexation of this compound with terbium and aluminum were not found in the provided search results, the general ability of picolinamides to coordinate with various metal ions suggests that such interactions are plausible.

Role in Zinc Finger Domain Modulation

While direct evidence for this compound modulating zinc finger domains is not available in the provided results, the chelating properties of the picolinamide scaffold suggest a potential for such interactions. Picolinamide-based compounds have been investigated as ligands for metal ions that are essential for the structural integrity of proteins, such as the zinc ions in zinc finger domains. ontosight.ai Picolinic acid, a related compound, is a known chelator of zinc. tandfonline.com The ability to bind zinc could theoretically allow picolinamide derivatives to interfere with the function of zinc-dependent proteins, including those with zinc finger motifs. However, further research is needed to establish a direct link between this compound and the modulation of zinc finger domains.

Chelation Mechanisms and Biological Relevance in Research

The primary chelation mechanism of picolinamide involves the formation of a five-membered ring with a metal ion through the pyridine nitrogen and the amide oxygen. researchgate.net This bidentate chelation is a common coordination mode for picolinamide derivatives. researchgate.netmdpi.com However, other coordination modes, such as monodentate binding through the pyridine nitrogen, have also been observed, depending on factors like steric hindrance. tandfonline.com

The biological relevance of this chelation is broad. In medicinal chemistry, the ability to chelate metal ions is a key feature in the design of drugs targeting metalloenzymes or aiming to disrupt metal homeostasis in pathological conditions. ontosight.ai For example, picolinamide derivatives have been incorporated into HIV integrase inhibitors, where the chelation of magnesium ions in the enzyme's active site is a critical part of the inhibitory mechanism. nih.gov In the field of catalysis, the chelation of metals by picolinamide ligands is used to create catalysts for various organic reactions. bohrium.commdpi.com The stability and well-defined geometry of these metal complexes make them valuable tools in synthetic chemistry. mdpi.com

Research in Antimicrobial and Pest Control Agents

The picolinamide scaffold has been a foundation for the development of new antimicrobial and pest control agents.

In the area of antimicrobial research, picolinamide derivatives have shown promise. For instance, a series of benzimidazolyl and benzothiazolyl picolinamide derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains. researchgate.net Some of these compounds demonstrated potent activity against strains like Bacillus subtilis and Candida albicans. researchgate.net Another study focused on developing picolinamide antibacterials that selectively target Clostridioides difficile, a bacterium that can cause severe intestinal infections. nih.gov By modifying the picolinamide core, researchers were able to create compounds with high potency and selectivity for C. difficile over beneficial gut bacteria. nih.gov

In the realm of pest control, picolinamide derivatives have been developed as fungicides and insecticides. researchgate.netgoogle.com Fenpicoxamid (B607437), a member of the picolinamide class of fungicides, was introduced for controlling foliar diseases in crops like wheat and bananas. researchgate.net These fungicides work by inhibiting mitochondrial respiration in fungi. researchgate.net More recently, new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives have been designed as potential insecticides. acs.org One such compound, FSA37, showed excellent insecticidal activity against several major agricultural pests. acs.org Notably, this compound also exhibited significantly lower acute oral toxicity to bees compared to some existing insecticides, suggesting it could be a more environmentally friendly option. acs.org

Microbiocidal and Fungicidal Activity Research

Picolinamide derivatives are recognized for their significant fungicidal properties, making them valuable in agricultural science. google.com Research is consistently aimed at developing new fungicides that are effective, easy to use, and cost-efficient. google.com Patents describe a range of picolinamide compounds with demonstrated fungicidal effects against agriculturally relevant fungi, including ascomycetes, basidiomycetes, deuteromycetes, and oomycetes. google.comgoogle.com These compounds can be applied to the soil, foliage, or roots to prevent or control fungal infestations in crops like cereals and grapes, acting in both a protective and eradicant manner. google.com

Studies have shown that certain meta-diamide compounds incorporating a 1,2,4-oxadiazole (B8745197) group exhibit both fungicidal and insecticidal properties. For instance, some derivatives showed notable fungicidal activity against Cucumber downy mildew. scielo.br

Table 1: Fungicidal Activity of Selected Picolinamide-Related Compounds

| Compound ID | Target Fungus | Activity Level (at 400 mg L-1) | Source |

|---|---|---|---|

| 5b | Cucumber downy mildew | 59.26% inhibition | scielo.br |

| 5c | Cucumber downy mildew | 74.07% inhibition | scielo.br |

| 5h | Cucumber downy mildew | 66.67% inhibition | scielo.br |

| 5l | Cucumber downy mildew | 88.89% inhibition | scielo.br |

| 5s | Cucumber downy mildew | 96.30% inhibition | scielo.br |

This table is interactive and can be sorted by column.

Insecticidal Activity and Environmental Considerations in Research

The structural framework of picolinamide is also a foundation for potent insecticides. Research into novel meta-diamide compounds has yielded derivatives with significant insecticidal activity against key agricultural pests. scielo.br The method for testing often involves leaf-soaking dish feeding assays to determine mortality rates against insects like the diamondback moth (Plutella xylostella) and the armyworm. scielo.br

Notably, some compounds have demonstrated high efficacy, achieving 100% mortality against certain pests even at low concentrations. scielo.br For example, compound 5h showed 100% insecticidal activity against armyworm at a concentration of 10 mg L-1. scielo.br The insecticidal potential is not limited to Lepidopteran pests; activity against Tetranychus cinnabarinus (carmine spider mite) has also been observed. scielo.br The biological activity of essential oils containing various compounds has also been explored for insecticidal properties. ms-editions.cl

Table 2: Insecticidal Activity of Picolinamide-Related Compounds

| Compound ID | Target Insect | Activity Level | Concentration | Source |

|---|---|---|---|---|

| 5b | Plutella xylostella & Armyworm | 100% mortality | 100 mg L-1 | scielo.br |

| 5c | Plutella xylostella & Armyworm | 100% mortality | 100 mg L-1 | scielo.br |

| 5h | Armyworm | 100% mortality | 10 mg L-1 | scielo.br |

| 5p | Tetranychus cinnabarinus | 97.22% lethality | 400 mg L-1 | scielo.br |

| 5q | Tetranychus cinnabarinus | 100% lethality | 400 mg L-1 | scielo.br |

This table is interactive and can be sorted by column.

Antibacterial Activity and Biofilm Inhibition Research

The challenge of antibiotic resistance has spurred research into new antimicrobial agents, including those that can inhibit biofilm formation. chiet.edu.egnih.gov Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antibiotics. chiet.edu.eg

Research into a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share structural motifs with picolinamides, has shown promising antibacterial activity against Gram-positive bacteria. nih.gov Certain compounds in this series exhibited universal antibiofilm activity, with some showing significant, concentration-dependent inhibition of biofilm formation. nih.gov For instance, one derivative demonstrated a stable effect against S. pneumoniae with less development of drug resistance over 15 days compared to linezolid. nih.gov Other studies have investigated the potential of various compounds to inhibit biofilm formation in bacteria like S. aureus, E. coli, and P. aeruginosa. mdpi.comnih.govmdpi.com

Exploration in Other Biological Research Contexts

The versatility of the picolinamide structure extends into therapeutic research, where derivatives are being explored for a variety of human health applications.

Anti-inflammatory Research Perspectives

Inflammation is a complex biological response implicated in numerous chronic diseases. nih.gov Compounds containing pyridine and pyrazole (B372694) moieties have been identified as having a broad spectrum of anti-inflammatory efficiencies. mdpi.com Research has shown that certain N-phenyl piperazine (B1678402) derivatives possess dose-dependent anti-inflammatory properties. biomedpharmajournal.org Similarly, studies on piperlotines, a class of α,β-unsaturated amides, have demonstrated excellent in vivo anti-inflammatory activity in mice, particularly with topical administration. scielo.org.mx The development of compounds that can inhibit inflammatory markers like COX-2, IL-1β, and IL-6 is a key area of research. rsc.org

Drug Discovery Lead Compound Development

Drug discovery is a complex process that begins with identifying molecular targets and discovering "lead compounds" that show activity against these targets. longdom.org These leads serve as the starting point for optimization to improve potency, selectivity, and pharmacokinetic properties. longdom.orgresearchgate.net The picolinamide structure is a valuable scaffold in this process. ontosight.ai However, a significant challenge in preclinical development is selecting the right lead compound, as conventional criteria focusing on plasma exposure can sometimes lead to the mis-selection of the most promising candidates. nih.gov Modeling approaches are being used to better understand how high target binding in tissues can lead to lower plasma exposure, a factor that should be considered during lead compound selection. nih.gov

Radioligand Development for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in drug development and neuroscience research. frontiersin.org It requires selective radioligands that bind to specific targets in the body, such as receptors in the brain. nih.govnih.gov The development of these radiotracers is a critical area of research for studying various neurological diseases. nih.govmdpi.com

Picolinamide derivatives have been synthesized and evaluated as potential PET ligands. For example, a fluorine-18-labeled picolinamide derivative was developed as a potential ligand for imaging the mGluR4 receptor in the brain. yale.edu This radioligand demonstrated desirable properties, including high affinity for its target and sufficient metabolic stability, suggesting its promise for use in PET imaging studies. yale.edu

DNA and Protein Interaction Studies (e.g., BSA, CT-DNA)

Therefore, a comprehensive and scientifically accurate discussion on the DNA and protein interaction of this compound, as per the specified outline, cannot be provided at this time. Further empirical research would be required to elucidate the biochemical and biophysical interactions of this particular compound.

Structure Activity Relationship Sar and Structural Optimization

Correlations between Structural Features and Biological Activity in Picolinamide (B142947) Derivatives

The biological activity of picolinamide derivatives is highly dependent on their structural features, with modifications to the pyridine (B92270) ring, the amide linker, and various substituents leading to a wide range of pharmacological effects, including antibacterial, antifungal, insecticidal, and enzyme-inhibiting properties. ebi.ac.ukresearchgate.netnih.govnih.govresearchgate.net

Research into picolinamide-based antibacterials has revealed that the position of the nitrogen atom in the pyridine ring is critical for selectivity. ebi.ac.uk For instance, a comparative study showed that while an isonicotinamide (B137802) compound was equally active against Staphylococcus aureus and Clostridioides difficile, its constitutional isomer, a picolinamide, was over 1000-fold more selective for C. difficile. ebi.ac.uk This exquisite selectivity was achieved simply by repositioning the nitrogen atom from position 4 to position 2 of the pyridine ring. ebi.ac.uk Further modifications, such as a 2,4-substitution pattern on the picolinamide core, have also been shown to impart significant selectivity toward C. difficile. ebi.ac.uk

In the realm of enzyme inhibition, picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Structure-activity relationship studies have shown that the bioactivity of picolinamide derivatives can be stronger than that of corresponding benzamide (B126) derivatives. researchgate.net The position of substituents, such as a dimethylamine (B145610) side chain, markedly influences the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE). researchgate.net

The picolinamide scaffold has also been successfully incorporated into novel insecticides. nih.gov The introduction of a picolinamide moiety into isoxazoline (B3343090) derivatives was found to enhance their insecticidal activity against various pests, including Plutella xylostella and Spodoptera litura. nih.gov Subsequent optimization of substituents on the phenyl ring of the picolinamide structure led to compounds with even greater efficacy. nih.gov For example, certain derivatives displayed exceptional efficacy, causing over 90% mortality in P. xylostella at a concentration of 0.1 mg/L. nih.gov

Furthermore, picolinamides are a novel class of fungicides that target the quinone-inside (Qi) site of the mitochondrial complex III, disrupting fungal respiration. This unique mode of action differs from other fungicides like strobilurins, which mitigates the risk of cross-resistance. Compounds like fenpicoxamid (B607437) and florylpicoxamid, derived from the natural antifungal product UK-2A, have demonstrated efficacy against a range of fungal diseases. SAR analysis of antifungal picolinamides has highlighted the critical importance of specific functional groups, such as a para-bromo substitution on a phenyl ring, for their inhibitory activity. researchgate.net

The versatility of the picolinamide scaffold is also evident in its application as inhibitors for other enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for treating metabolic syndrome. nih.gov Optimization of a hit compound from a high-throughput screen led to the discovery of potent and metabolically stable 6-substituted picolinamide derivatives. Additionally, novel N-methylpicolinamide-4-thiol derivatives have been synthesized and shown to possess potent and broad-spectrum anti-proliferative activities against human cancer cell lines, with some compounds selectively inhibiting Aurora-B kinase. researchgate.net

| Compound Class | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Picolinamide Isomers | Nitrogen at position 2 (picolinamide) vs. position 4 (isonicotinamide) | High selectivity for C. difficile | ebi.ac.uk |

| Substituted Picolinamides | Dimethylamine side chain | Acetylcholinesterase (AChE) inhibition | researchgate.net |

| Isoxazoline Picolinamides | Picolinamide moiety on an isoxazoline scaffold | Enhanced insecticidal activity | nih.gov |

| Antifungal Picolinamides | Target Qi site of mitochondrial complex III | Broad-spectrum fungicidal activity | |

| 6-Substituted Picolinamides | Substitution at the 6-position of the pyridine ring | 11β-HSD1 inhibition for metabolic syndrome | |

| N-methylpicolinamide-4-thiols | 4-thiol and N-methyl substitutions | Antitumor activity via Aurora-B kinase inhibition | researchgate.net |

Rational Design and Scaffold Exploration for Optimized Activity

The development of potent and selective picolinamide derivatives often involves rational design and scaffold exploration strategies to optimize their biological activity. nih.govresearchgate.net These approaches leverage an understanding of the target structure and the compound's SAR to guide chemical modifications. researchgate.net

One powerful strategy is scaffold hopping , which aims to identify isofunctional molecules with significantly different core structures or backbones. This technique is particularly useful for discovering structurally novel compounds that may possess improved properties, such as enhanced efficacy or better pharmacokinetic profiles, compared to the original lead compound. By replacing the core scaffold of a known active molecule while retaining key pharmacophoric features, researchers can explore new chemical space and potentially circumvent issues like poor solubility or toxicity associated with the initial chemotype. For example, a scaffold hopping exercise successfully identified a novel 2,4-dimethylquinoline (B72138) carboxamide core as an M4 positive allosteric modulator, replacing a less desirable thieno[2,3-b]pyridine (B153569) core.

Structure-based design is another key component of rational optimization. researchgate.net When the three-dimensional structure of the biological target is known, as in the case of the fungal protein Sec14p, it can be used to guide the design of more effective inhibitors. researchgate.net For instance, the co-crystal structure of a benzamide/picolinamide compound bound to Sec14p rationalized the observed SAR and paved the way for further optimization. researchgate.net By generating van der Waals interaction maps of the protein's binding pocket, researchers can identify regions where modifications might improve binding affinity or where steric clashes might occur. researchgate.net

The optimization process often involves a systematic modification of different parts of the molecule. nih.govresearchgate.net In the development of insecticidal isoxazoline picolinamides, researchers first identified that the picolinamide scaffold itself enhanced activity. nih.gov They then proceeded with a second stage of optimization, synthesizing a series of phenyl-substituted derivatives to further increase potency. nih.gov This methodical approach led to the discovery of compounds with exceptional efficacy. nih.gov Similarly, in the development of antitumor N-methylpicolinamide-4-thiol derivatives, molecular docking studies were used to rationalize the biological results and understand the stable interactions between the most potent compound and its target, Aurora-B kinase. researchgate.net

Influence of the Pentan-3-yl Moiety on Research Outcomes and Selectivity

The size and shape of N-alkyl substituents can be crucial for fitting into a specific binding pocket on a target enzyme or receptor. Research on other classes of compounds has shown that linear alkyl amides can exhibit optimal inhibitory activity up to a certain chain length, while branching or the introduction of larger groups can be less favorable. This suggests that the binding site for the amide substituent may be a small, lipophilic pocket. The pentan-3-yl group (also known as the 1-ethylpropyl group) introduces specific steric bulk due to its branched nature. This branching can either enhance binding by orienting the molecule correctly within a binding site or, conversely, decrease activity due to a steric clash if the pocket is too constrained.

In the development of insecticidal picolinamides, modifications to the amino substituent were a key part of the optimization process. nih.gov The choice between different groups, such as cyclopropyl (B3062369) and cyanomethyl, had a notable influence on the compound's activity, with the cyclopropyl group proving more effective. nih.gov This highlights that the nature of the group attached to the amide nitrogen directly impacts biological outcomes. The pentan-3-yl moiety, with its distinct size and lipophilicity, would similarly be expected to modulate the insecticidal, antifungal, or enzyme-inhibitory profile of a picolinamide core, influencing both its potency and its selectivity for the intended target over off-targets.

Advanced Research Methodologies and Techniques

In Vitro Assay Development and Implementation for Picolinamide (B142947) Derivatives

The development of in vitro assays is a foundational step in characterizing the biological activity of a chemical compound. These assays, conducted in a controlled environment outside of a living organism, allow for the precise measurement of a compound's effects on specific biological targets, such as enzymes or cellular pathways. For a novel picolinamide derivative, this process would typically involve:

Target Identification: Determining the potential biological molecule (e.g., a receptor, enzyme, or ion channel) with which the compound might interact.

Assay Design: Creating a reproducible experiment to measure the interaction between the compound and its target. This could involve techniques like fluorescence, luminescence, or absorbance to quantify the biological response.

Implementation and Screening: Using the developed assay to test the compound, often alongside a library of similar molecules, to determine its potency and selectivity.

Currently, there is no published research detailing the development or implementation of such in vitro assays specifically for N-(pentan-3-yl)picolinamide.

Radioligand Binding Assays and PET Imaging Techniques in Research

Radioligand binding assays are a critical tool for studying the interaction between a ligand (a molecule that binds to a receptor) and its receptor. In these assays, a radioactive version of a ligand (a radioligand) is used to quantify the binding affinity and density of receptors in a given tissue sample. This methodology is fundamental for drug discovery and neuroscience research.

Positron Emission Tomography (PET) is a non-invasive imaging technique that builds upon the principles of radioligand binding. It allows for the visualization and quantification of biochemical processes in living subjects. A PET radiotracer, a molecule labeled with a positron-emitting isotope, is administered, and its distribution and binding to specific targets in the body are monitored.

While research exists on the development of other picolinamide derivatives as PET radioligands for neurological targets, no studies have been published on the synthesis of a radiolabeled version of this compound or its evaluation using radioligand binding assays or PET imaging.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for N-(pentan-3-yl)picolinamide Analogues

The development of novel synthetic strategies for this compound and its analogues is crucial for expanding the chemical space available for drug discovery and chemical biology applications. Current research on related amide syntheses suggests several promising avenues. One approach involves the catalytic dehydrative condensation of picolinic acid with 3-pentylamine using catalysts like diboronic acid anhydride (B1165640). This method offers a more environmentally friendly alternative to traditional coupling reagents.

Another promising strategy is the development of one-pot sequential reactions, such as a combined Suzuki–Miyaura coupling and hydrogenation, which could allow for the efficient synthesis of functionalized picolinamide (B142947) derivatives. Furthermore, exploring novel reagents and reaction conditions, such as those used in the synthesis of N-acylsulfenamides from amides and N-thiosuccinimides, could lead to the discovery of new pathways for creating diverse libraries of this compound analogues with varied substituents on the pyridine (B92270) ring and the alkyl chain. nih.gov

Future synthetic efforts will likely focus on stereoselective methods to control the chirality of the pentan-3-yl group, as stereochemistry often plays a critical role in biological activity. The use of chiral catalysts or auxiliaries in the amidation reaction could provide access to enantiomerically pure forms of this compound and its derivatives, enabling a more precise investigation of their interactions with biological targets.

Elucidating Deeper Mechanistic Insights into Biological Interactions

A significant area of future research will be to unravel the detailed molecular mechanisms through which this compound and its analogues exert their biological effects. Studies on other picolinamide derivatives have identified a range of biological targets, suggesting that this chemical scaffold is privileged for interacting with various proteins.

For instance, certain picolinamide and benzamide (B126) derivatives have been identified as potent antifungal agents that target Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.govcell.comnih.govresearchgate.netcell.com The mechanism of inhibition involves the compound binding within the lipid-binding pocket of Sec14p, thereby disrupting its function. nih.govresearchgate.netcell.com X-ray co-crystal structures of a picolinamide derivative in complex with Sec14p have provided a detailed view of the binding mode, paving the way for rational drug design. nih.govcell.com

Another study revealed that picolinamide fungicides can target the cytochrome bc1 complex, a key enzyme in the mitochondrial respiratory chain. acs.org By integrating molecular dynamics simulations and other computational methods, researchers have been able to predict the binding mode of these inhibitors within the Qi-site of the bc1 complex. acs.org

Future research on this compound would likely involve screening against a panel of fungal and other microbial pathogens, followed by target identification using chemogenomic profiling and biochemical assays. Elucidating the precise binding interactions through structural biology techniques like X-ray crystallography and cryo-electron microscopy will be crucial for understanding the mechanism of action at an atomic level.

Expanding the Scope of Research Applications in Chemical Biology

The versatility of the picolinamide scaffold suggests that this compound and its analogues could find broad applications in chemical biology as molecular probes and modulators of biological processes. For example, picolinamide derivatives have been developed as PET radioligands for the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), highlighting their potential for in vivo imaging of specific protein targets in the brain. nih.gov

Furthermore, the picolinamide core is present in numerous inhibitors of key biological targets, including kinases and protein-protein interactions. dovepress.comacs.orgnih.gov For instance, derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, with some compounds showing IC50 values in the nanomolar range. nih.gov

The development of this compound-based chemical probes, such as biotinylated or fluorescently tagged versions, would enable researchers to perform pull-down assays and imaging studies to identify new binding partners and explore their cellular functions. These tools would be invaluable for dissecting complex biological pathways and for the validation of new drug targets.

Integration of Advanced Computational and Experimental Approaches for Picolinamide Research

The synergy between computational modeling and experimental validation is a powerful engine for modern drug discovery and chemical biology research. Future investigations into this compound will undoubtedly leverage this integrated approach. Computational techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of picolinamide analogues to their protein targets, as demonstrated in studies on inhibitors of the cytochrome bc1 complex and farnesyl transferase. acs.orgnih.gov

These in silico predictions can guide the rational design of new derivatives with improved potency and selectivity. For example, by understanding the key interactions within the binding pocket of a target protein, medicinal chemists can strategically modify the structure of this compound to enhance these interactions.

The predictions from computational models can then be tested experimentally through synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing can accelerate the discovery of new lead compounds. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of picolinamide derivatives with their biological activities, further aiding in the design of more effective molecules.

Interactive Data Table: Biological Activity of Picolinamide Derivatives

| Compound/Derivative Class | Target | Assay Type | IC50 (nM) | Reference |

| Picolinamide Derivatives | VEGFR-2 | Kinase Inhibition | 27 - 94 | nih.gov |

| N-(methylthiophenyl)picolinamides | mGluR4 | In vitro binding | 3.1 - 3.4 | nih.gov |

| Picolinamide-based Fungicide | Cytochrome bc1 complex | Enzyme Inhibition | 6050 | acs.org |

| Pyridine-2-carboxylic acid derivatives | KDM5B | Enzyme Inhibition | < 1000 | dovepress.com |

Q & A

Q. What are the established synthetic routes for preparing N-(pentan-3-yl)picolinamide, and how can reaction conditions be optimized?

this compound can be synthesized via palladium-catalyzed coupling reactions. A common approach involves reacting picolinamide derivatives with a pentan-3-yl substituent source (e.g., alkyl halides or iodides) in the presence of Pd(OAc)₂ (5–10 mol%), AgOAc (1–2 equiv), and a base (e.g., K₂CO₃) in solvents like THF or toluene at 65–140°C for 12–24 hours . Optimization includes adjusting catalyst loading, temperature, and ligand choice to improve yields (typically 65–84% for analogous compounds). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are essential. Key peaks include aromatic protons (δ 7.5–9.0 ppm for pyridine rings) and aliphatic protons from the pentan-3-yl group (δ 1.0–2.5 ppm). The amide proton typically appears as a singlet near δ 10.0–10.5 ppm .

- X-ray Crystallography : For unambiguous confirmation, single crystals are analyzed using software like OLEX2 or SHELXL. Hydrogen bonding patterns and torsion angles between the picolinamide core and pentan-3-yl group provide structural validation .

Advanced Research Questions

Q. How do steric and electronic effects of the pentan-3-yl group influence catalytic coupling efficiency in N-substituted picolinamide syntheses?

Steric hindrance from the branched pentan-3-yl group can reduce reaction yields compared to linear alkyl substituents. For example, analogous Pd-catalyzed reactions with tert-pentyl groups show lower yields (e.g., 65% vs. 84% for trifluoromethylphenyl derivatives) due to slower oxidative addition or reductive elimination steps . Electronic effects are less pronounced but can be probed via Hammett substituent constants or computational studies (DFT) to assess electron donation/withdrawal impacts on transition states.

Q. How can researchers resolve contradictions in reaction yield data across different N-substituted picolinamide derivatives?

Yield discrepancies often arise from substrate-specific factors:

- Steric Bulk : Bulky groups (e.g., tert-pentyl) reduce accessibility to the Pd center, lowering yields.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.

- Catalyst-Ligand Pairing : Bidentate ligands (e.g., XPhos) improve stability in sterically demanding reactions.

Systematic screening using Design of Experiments (DoE) methodologies helps identify critical variables .

Q. What strategies are recommended for designing biological activity studies involving this compound?

- Structure-Activity Relationship (SAR) : Modify the pentan-3-yl chain length or introduce functional groups (e.g., halides, ethers) to probe interactions with target proteins.

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., dopamine D3 receptors, as seen in related picolinamide derivatives) .

- Preclinical Guidelines : Follow NIH reporting standards for experimental replication, including detailed descriptions of animal models, dosing protocols, and statistical methods .

Q. What mechanistic insights exist for palladium-catalyzed amidation reactions in this compound synthesis?

The reaction likely proceeds via a Pd(0)/Pd(II) cycle:

Oxidative Addition : Pd(0) reacts with the aryl/alkyl halide.

Transmetallation : AgOAc facilitates ligand exchange.

Reductive Elimination : Forms the C–N bond, regenerating Pd(0).

Mechanistic studies using kinetic isotope effects (KIEs) or in situ IR spectroscopy can validate intermediates. Competing pathways (e.g., β-hydride elimination in alkyl substrates) must be suppressed via optimized conditions .

Q. How should researchers address challenges in crystallizing this compound for structural analysis?

- Solvent Selection : Use slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) to enhance crystal growth.

- Temperature Gradients : Gradual cooling from 40°C to room temperature reduces disorder.

- Hydrogen Bonding : Co-crystallization with carboxylic acids (e.g., benzoic acid) can stabilize the lattice via N–H···O interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.